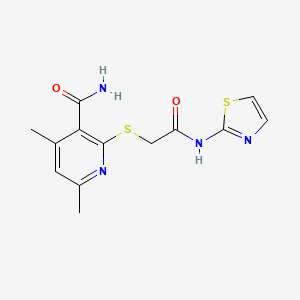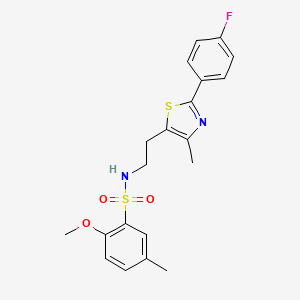
N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs, including antibiotics and diuretics . The presence of a thiazole ring (a ring containing nitrogen and sulfur) could also suggest potential biological activity, as thiazole is a component of vitamin B1 and is found in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl and methoxy-methylbenzene groups. The final step would likely be the formation of the sulfonamide linkage .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The fluorophenyl and methoxy-methylbenzene groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions or be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance its water solubility, while the fluorophenyl group could increase its lipophilicity .Scientific Research Applications
Anticancer Activity
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents : This research involved the synthesis of novel aminothiazole-paeonol derivatives, including compounds closely related to the specified compound, and their evaluation for anticancer effects on various cancer cell lines. Notably, these compounds showed significant anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), highlighting their promise as lead compounds for developing new anticancer agents for treating gastrointestinal adenocarcinoma (Chia-Ying Tsai et al., 2016).
Cyclooxygenase-2 Inhibition
4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors : This study explored a series of benzenesulfonamide derivatives for their ability to inhibit COX-2, a crucial enzyme in the inflammatory process. The introduction of a fluorine atom, similar to the structural aspect of the compound , notably increased COX-2 potency and selectivity. This work led to identifying potent, highly selective, and orally active COX-2 inhibitors, indicating the potential therapeutic applications of these compounds in treating conditions such as rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies for the prediction of inhibition efficiencies of some piperidine derivatives on the corrosion of iron : This research examined the adsorption and corrosion inhibition properties of piperidine derivatives, closely related to the specified compound, on iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, it was found that these derivatives exhibit significant corrosion inhibition efficiency, suggesting their utility in protecting metal surfaces (S. Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S2/c1-13-4-9-17(26-3)19(12-13)28(24,25)22-11-10-18-14(2)23-20(27-18)15-5-7-16(21)8-6-15/h4-9,12,22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYJSYOZQMGLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)


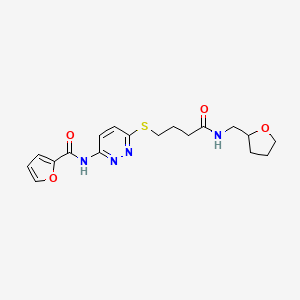

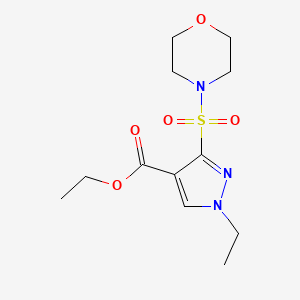

![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)
![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
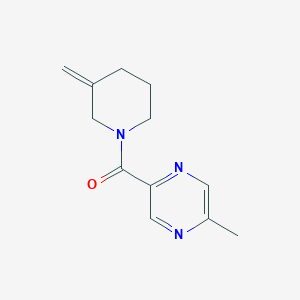
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
![3-Methyl-2-(3-methylbutyl)-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692663.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)
